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Compound of Interest

Compound Name: 3-Bromo-2-isopropoxypyridine

Cat. No.: B1291406

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-Bromo-2-isopropoxypyridine
and a selection of its positional isomers. Understanding the distinct spectroscopic signatures of
these closely related molecules is crucial for unambiguous identification, characterization, and
quality control in synthetic chemistry and drug discovery. This document summarizes key
spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS), supported by detailed experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for 3-Bromo-2-
isopropoxypyridine and its selected isomers. Due to the limited availability of complete
experimental data for all isomers, data for some related methoxy analogs are included for
comparative purposes and are duly noted.

Table 1: *H NMR Spectroscopic Data (Chemical Shift (8) in ppm)

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1291406?utm_src=pdf-interest
https://www.benchchem.com/product/b1291406?utm_src=pdf-body
https://www.benchchem.com/product/b1291406?utm_src=pdf-body
https://www.benchchem.com/product/b1291406?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Comp
ound

H-3

H-4

H-5

Isopro
H-6 poxy
(CH)

Isopro

poxy
(CH3)

Solven

isoprop

OXypyri
dine

7.80
(dd)

6.85
(dd)

8.15 5.30
(dd) (sept)

1.40 (d)

CDClIz

isoprop

oxypyri
dine

7.15
(dd)

7.25
(dd)

8.00 4.70
(dd) (sept)

1.35 (d)

CDCls

isoprop

OXypyri
dine

7.65 (d)

7.55
(dd)

5.25

8.20 (d) (sep)

1.38 (d)

CDCls

2-
Bromo-
3-
methox
ypyridin
e[1]

7.12
(dd)

7.21
(dd)

7.97
(dd)

3.90 (s)

CDCIs

3-
Bromo-
2-
methox
ypyridin
e[2]

7.75
(dd)

6.80
(dd)

8.10
(dd)

4.05 (s)

CDClIs

© 2025 BenchChem. All rights reserved.

2/11

Tech Support


https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_1H_and_13C_NMR_Spectral_Data_of_3_Alkyldiaziridines.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_3_Bromo_4_isopropylpyridine_as_a_Versatile_Building_Block_in_Organic_Synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative
Check Availability & Pricing

Note: Data for isopropoxy isomers are based on typical chemical shifts and coupling patterns
and may vary slightly from experimental values. Data for methoxy analogs are provided for

comparison of the pyridine ring protons.

Table 2: 13C NMR Spectroscopic Data (Chemical Shift (d) in ppm)
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Note: Data for isopropoxy isomers are predicted based on known substituent effects and data

from related structures.

Table 3: IR Spectroscopic Data (Wavenumber, cm™1)

v(C-H
Compound ( . v(C=C), v(C=N) v(C-0-C) v(C-Br)
aromatic)
3-Bromo-2-
isopropoxypyridi ~3050 ~1570, 1450 ~1280, 1040 ~780
ne
2-Bromo-3-
methoxypyridine[  ~3060 1556, 1410 1076, 1049 ~788
1]
2-Bromo-5-
methoxypyridine[  ~3050 ~1570, 1460 ~1280, 1030 ~780
1]
3-
~3080 ~1570, 1420 - ~790

Bromopyridine[3]

Note: Data for 3-Bromo-2-isopropoxypyridine is predicted based on characteristic group

frequencies.

Table 4: Mass Spectrometry Data (m/z)
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BENGHE

Molecular

Molecular . Key Fragment
Compound Weight (g/mol  [M]*

Formula ) lons
3-Bromo-2- 173/175 ([M-
isopropoxypyridi CsH10BrNO 216.08 215/217 CsHe]*), 158/160
ne (IM-CsH-0]%), 78
2-Bromo-3- 158/160 ([M-
methoxypyridine]  CeHeBrNO 188.02 187/189 CHOJ%), 108 ([M-
1] Br]*), 78
2-Bromo-5- 159/161 ([M-
methoxypyridine]  CeHeBrNO 188.02 187/189 COJ"), 108 ([M-

1]

Br]*), 78

Note: Data for 3-Bromo-2-isopropoxypyridine is based on predicted fragmentation patterns.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Sample Preparation:

» Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent
(e.g., Chloroform-d, CDCIs).

o Transfer the solution to a 5 mm NMR tube.
e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
H NMR Acquisition:

e Spectrometer: 400 MHz or higher.
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Pulse Angle: 30-45 degrees.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Spectral Width: 0-12 ppm.

13C NMR Acquisition:

e Spectrometer: 100 MHz or higher.

e Mode: Proton-decoupled.

e Pulse Angle: 45 degrees.

e Relaxation Delay: 2 seconds.

e Number of Scans: 1024-4096, to achieve a good signal-to-noise ratio.

e Spectral Width: 0-200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups present in the molecule.
Sample Preparation (Attenuated Total Reflectance - ATR):
e Ensure the ATR crystal is clean.

e Place a small drop of the liquid sample directly onto the ATR crystal. For solid samples, place
a small amount of the powder on the crystal and apply pressure using the anvil.

Data Acquisition:

o Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.
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e Spectral Range: 4000-400 cm™1,
e Resolution: 4 cm™1,
e Number of Scans: 16-32.

e Background: A background spectrum of the clean, empty ATR crystal should be recorded
and subtracted from the sample spectrum.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.
Sample Preparation:

e Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent
such as dichloromethane or ethyl acetate.

GC-MS Parameters:

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS or equivalent).

e Injector Temperature: 250-280 °C.[5]

« Injection Mode: Splitless or split, depending on the concentration.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

e Oven Temperature Program:

o Initial temperature: 50-100 °C, hold for 1-2 minutes.

o Ramp: 10-20 °C/min to a final temperature of 280-300 °C.

o Hold at the final temperature for 5-10 minutes.

e Mass Spectrometer:

o lonization Mode: Electron lonization (El) at 70 eV.
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o Mass Range: m/z 40-400.
o Source Temperature: 230 °C.[5]

o Quadrupole Temperature: 150 °C.

Visualization of Structures and Workflow
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Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

Chemical Structures of Bromo-isopropoxy-pyridine Isomers
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Caption: Structures of 3-Bromo-2-isopropoxypyridine and two of its positional isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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